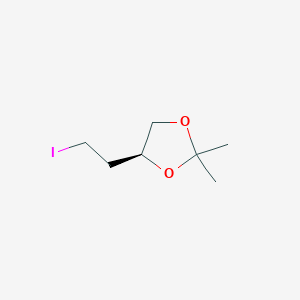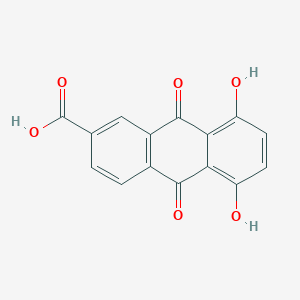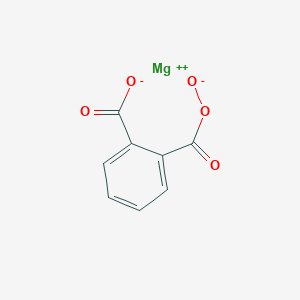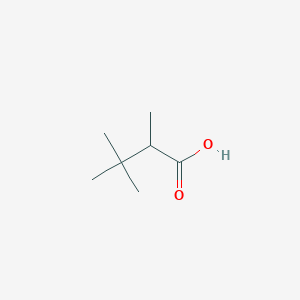
6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- is a chemical compound that is commonly used in scientific research. This compound is also known as BCNU and is classified as an alkylating agent. BCNU has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma.
Wirkmechanismus
The mechanism of action of BCNU involves the binding of the compound to DNA. BCNU forms covalent bonds with the DNA molecule, which leads to the formation of cross-links between the DNA strands. These cross-links prevent DNA replication and transcription, which ultimately leads to cell death. The mechanism of action of BCNU is complex and involves various biochemical and physiological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of BCNU are complex and depend on the dose and duration of exposure. BCNU has been shown to cause DNA damage, which leads to cell death. BCNU also affects the immune system, causing immunosuppression. BCNU can also cause gastrointestinal toxicity, pulmonary toxicity, and renal toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BCNU in lab experiments has several advantages. BCNU is a potent chemotherapeutic agent that can be used to study the effects of DNA damage on cell survival. BCNU can also be used to study the mechanism of action of alkylating agents. However, the use of BCNU in lab experiments has several limitations. BCNU is a toxic compound that requires specialized equipment and expertise for handling. The use of BCNU in lab experiments also requires ethical considerations, as the compound is a potent chemotherapeutic agent.
Zukünftige Richtungen
For the use of BCNU in scientific research include the development of new analogs, combination therapy, and nanotechnology-based drug delivery systems.
Synthesemethoden
The synthesis of BCNU involves the reaction of 6-benzofuranamine with 2-chloroethyl nitrate. This reaction leads to the formation of BCNU, which is a yellow crystalline solid. The synthesis of BCNU is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
BCNU has been extensively used in scientific research, particularly in the field of cancer research. BCNU is an alkylating agent that binds to DNA and disrupts its replication and transcription. This property of BCNU makes it an effective chemotherapeutic agent for the treatment of cancer. BCNU has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma.
Eigenschaften
CAS-Nummer |
109143-17-1 |
|---|---|
Produktname |
6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- |
Molekularformel |
C12H12Cl2N2O3 |
Molekulargewicht |
303.14 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-2-nitro-1-benzofuran-6-amine |
InChI |
InChI=1S/C12H12Cl2N2O3/c13-3-5-15(6-4-14)10-2-1-9-7-12(16(17)18)19-11(9)8-10/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
NMKYRFZKXFBXRZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)OC(=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)OC(=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
109143-17-1 |
Synonyme |
6-(BIS(2-CHLOROETHYL)AMINO)-2-NITROBENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)
![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)





![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
